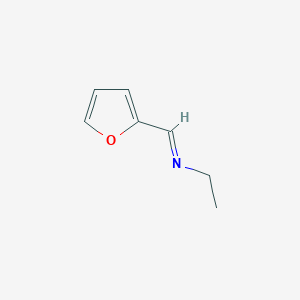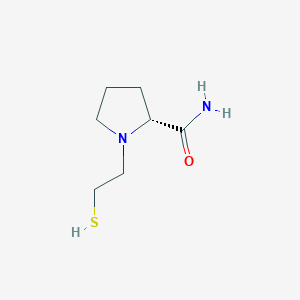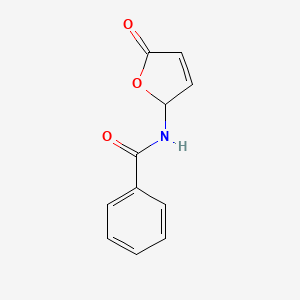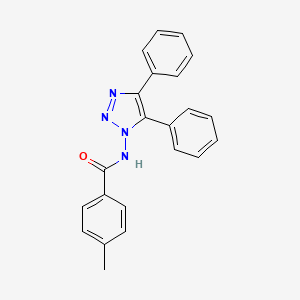
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring substituted with diphenyl groups and a methylbenzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Substitution with Diphenyl Groups: The diphenyl groups are introduced through a substitution reaction, where phenyl groups are attached to the triazole ring.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.
Applications De Recherche Scientifique
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for combinatorial chemistry.
Mécanisme D'action
The mechanism of action of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole ring and diphenyl groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide: This compound differs by the presence of a methoxy group instead of a methyl group on the benzamide moiety.
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-chlorobenzamide: This compound has a chlorine atom instead of a methyl group on the benzamide moiety.
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-nitrobenzamide: This compound features a nitro group on the benzamide moiety.
Uniqueness
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzamide moiety can influence the compound’s lipophilicity, binding affinity, and overall biological activity compared to its analogs.
Propriétés
Numéro CAS |
61588-70-3 |
|---|---|
Formule moléculaire |
C22H18N4O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(4,5-diphenyltriazol-1-yl)-4-methylbenzamide |
InChI |
InChI=1S/C22H18N4O/c1-16-12-14-19(15-13-16)22(27)24-26-21(18-10-6-3-7-11-18)20(23-25-26)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,27) |
Clé InChI |
IGGWULINUIHVQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


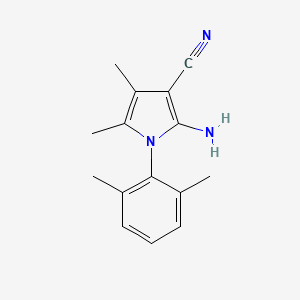
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
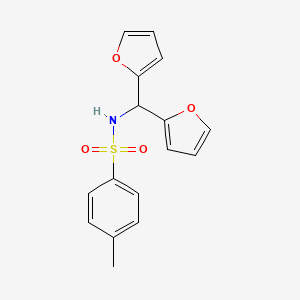
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
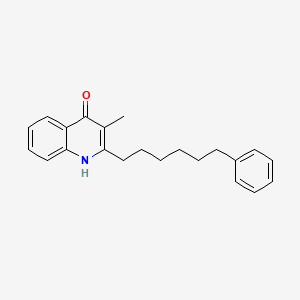
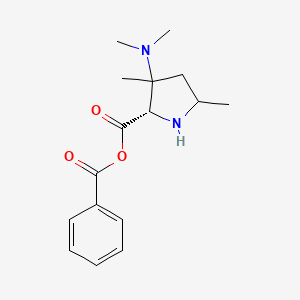
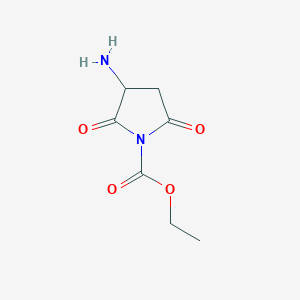
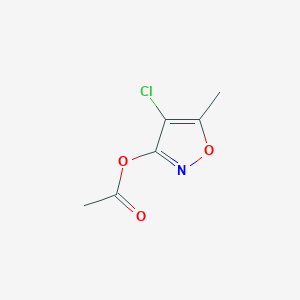
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
